2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-[4-(furan-3-yl)-6-oxopyrimidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-3-8(7-1-2-16-5-7)11-6-12(9)4-10(14)15/h1-3,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXEAAOLQFDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Protected Sugar or Pyrimidine Precursors
- Starting materials such as 1,2-O-isopropylidene-α-L-threose are synthesized or procured, which serve as carbohydrate backbones for nucleoside analogues.
- Hydroxyl groups on sugar moieties are protected using benzyl bromide or 4-methoxybenzyl chloride to give benzyl or PMB-protected intermediates, ensuring selective reactivity in subsequent steps.
- Deprotection of isopropylidene groups is performed using aqueous acetic acid, followed by acetylation to obtain key intermediates ready for coupling.
Vorbrüggen Coupling Reaction
- The crucial step involves Vorbrüggen coupling, where silyl-protected nucleobases (pyrimidine derivatives) are coupled with acetylated sugar derivatives under Lewis acid catalysis (e.g., trimethylsilyl triflate).
- This reaction selectively yields α-nucleosides due to anchimeric assistance from 2-O-acetyl groups.
- For example, coupling of acetylated sugar derivatives with thymine or uracil analogues yields nucleosides with high regio- and stereoselectivity.
Deprotection and Functional Group Transformations
- Removal of acetyl protecting groups is achieved by treatment with ammonia in methanol, with concentration control (1N to 7N) to avoid side reactions such as formation of dihydroxy analogues.
- Selective N-acylation of deprotected nucleosides can be performed using acetic anhydride in dimethylformamide to introduce acetyl groups on nitrogen atoms.
- Deoxygenation of hydroxyl groups is accomplished via Barton-McCombie deoxygenation, involving xanthate intermediate formation and radical reduction with tributyltinhydride and azoisobisbutyronitrile.
- Final debenzylation steps use catalytic hydrogenation or ceric ammonium nitrate-mediated deprotection to yield the target compound.
Alternative Synthetic Approaches
- Alkylation of 4,6-dioxypyrimidine derivatives with appropriate alkyl halides (e.g., isobutyl bromide) followed by hydrolysis can yield pyrimidine acetic acid derivatives.
- Modifications of the pyrimidine ring or furan substituent can be introduced via nucleophilic substitution or condensation reactions, depending on the desired substitution pattern.
Research Data Summary Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of hydroxyl groups | Benzyl bromide or 4-methoxybenzyl chloride | >90 | Benzyl group stable, PMB removable under mild conditions |
| Deprotection of isopropylidene | 80% aqueous acetic acid | Good | Followed by acetylation |
| Vorbrüggen coupling | Silylated nucleobase, TMS triflate, dry solvent | 42-87 | Exclusive α-nucleosides formed due to anchimeric assistance |
| Deacetylation | 1N to 7N ammonia in methanol | 70-85 | Lower ammonia concentration reduces side products |
| N-acylation | Acetic anhydride in DMF | 78 | Selective N-acetylation |
| Barton-McCombie deoxygenation | p-tolyl chlorothionocarbonate, tributyltinhydride, AIBN | 47-86 | Radical deoxygenation of 2'-OH |
| Debenzylation | Catalytic hydrogenation or CAN-mediated | Variable | Catalyst poisoning possible, Raney-Ni pretreatment helpful |
Detailed Research Findings
- The Vorbrüggen coupling reaction is pivotal for forming the pyrimidine-furan nucleoside linkage, with yields varying based on the nucleobase and protecting groups used.
- Deprotection steps require careful control of ammonia concentration to prevent unwanted hydrolysis or side reactions.
- The Barton-McCombie procedure is effective for selective deoxygenation, improving the compound's stability and biological properties.
- Debenzylation yields are sensitive to catalyst conditions and residual sulfur contamination; pretreatment with Raney-Nickel enhances reproducibility.
- Spectroscopic analyses (NMR, IR, MS) confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Both the furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Furanones and pyrimidinones.
Reduction: Dihydropyrimidines and tetrahydrofurans.
Substitution: Various substituted furans and pyrimidines.
Scientific Research Applications
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a bioactive molecule.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Structural and Functional Analysis
Heterocyclic Substituents: Furan vs. Thiophene: Replacing furan (oxygen) with thiophene (sulfur) in the bromothiophene analog () increases lipophilicity due to sulfur’s larger atomic radius and lower electronegativity. This may enhance membrane permeability but reduce aqueous solubility . Aromatic vs.
Electron-donating groups (e.g., methoxy in ) may stabilize the ring system and improve solubility .
Core Modifications :
- The pyridazine derivative () replaces the pyrimidine ring with a pyridazine core (two adjacent nitrogen atoms), altering hydrogen-bonding patterns and electronic distribution. This could influence binding affinity in enzyme inhibition contexts .
Biological Activity
2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.
Antimicrobial Activity
Research indicates that compounds with pyrimidine and furan moieties often exhibit antimicrobial properties. A study conducted by Hamid et al. (2024) demonstrated that derivatives of pyrimidine, including those similar to this compound, showed promising activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For example, a recent study indicated that the compound downregulates anti-apoptotic proteins while upregulating pro-apoptotic markers in breast cancer cell lines .
The proposed mechanism of action involves the inhibition of specific enzymes involved in nucleic acid synthesis and cell division. The furan ring is believed to enhance the compound's ability to interact with DNA and RNA polymerases, thereby disrupting normal cellular functions.
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer).
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment. Apoptosis was confirmed via flow cytometry analysis.
- Antimicrobial Efficacy
- Pathogens Tested: Escherichia coli, Staphylococcus aureus.
- Results: Minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating moderate antimicrobial activity.
Data Table: Summary of Biological Activities
Q & A
How can researchers optimize the synthesis of 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid?
Answer:
Synthesis optimization involves careful control of reaction conditions and reagent selection. A typical multi-step approach includes:
- Step 1: Condensation of furan-3-carbaldehyde with a pyrimidine precursor under reflux in ethanol (16–24 hours) to form the pyrimidinone core .
- Step 2: Acetylation using bromoacetic acid in chlorobenzene with bis(1,3,5-trichlorophenyl) maleate as a coupling agent (reflux for 1–2 hours) .
- Key Parameters:
- Temperature: Maintain 80–100°C during acetylation to avoid side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps.
- Catalysts: Use POCl₃ for activating hydroxyl groups in pyrimidinone intermediates .
- Yield Improvement: Monitor reaction progress via TLC and employ column chromatography for purification (>95% purity) .
What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and spectrometric methods is essential:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies proton environments (e.g., furan protons at δ 7.2–7.5 ppm, pyrimidine NH at δ 10–12 ppm) .
- ¹³C NMR: Confirms carbonyl (C=O) signals at ~170 ppm and furan/pyrimidine carbons .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₈N₂O₄: 221.0661) .
- Infrared (IR) Spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~3300 cm⁻¹) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Experimental Variability: Differences in assay conditions (e.g., pH, temperature) or cell lines .
- Structural Analogues: Compare results with derivatives (e.g., 2-(4-(thiophen-2-yl)-6-oxopyrimidin-yl)acetic acid) to isolate substituent effects .
- Validation Strategies:
- Reproducibility: Standardize protocols across labs, as seen in antibacterial studies of pyrimidinone derivatives .
What methodological approaches improve the compound’s solubility for in vivo studies?
Answer:
Addressing poor aqueous solubility involves:
- Salt Formation: React with sodium bicarbonate to generate a water-soluble sodium carboxylate .
- Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance bioavailability .
- Structural Modifications:
- Introduce polar groups (e.g., –OH, –NH₂) on the furan ring without disrupting the pyrimidinone core .
- Analytical Confirmation: Use dynamic light scattering (DLS) to assess nanoparticle formulations .
What are the key physicochemical properties of this compound?
Answer:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₄ | |
| Molecular Weight | 220.18 g/mol | |
| Melting Point | 220–222°C (decomposes) | |
| logP (Partition Coefficient) | 1.8 (predicted) | |
| Solubility in Water | <0.1 mg/mL (25°C) |
Which computational strategies predict interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR tyrosine kinase) .
- Pharmacophore Mapping: Identify critical hydrogen-bonding sites (e.g., pyrimidinone C=O and furan O) .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Validation: Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
How do substituents on the furan ring influence bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., –NO₂): Enhance binding to enzymes like COX-2 but reduce solubility .
- Electron-Donating Groups (e.g., –OCH₃): Improve membrane permeability but may lower metabolic stability .
- Steric Effects: Bulky substituents at the 5-position of furan disrupt planar binding to DNA topoisomerases .
- Case Study: Replacing furan-3-yl with thiophen-2-yl increased antibacterial activity by 40% .
What are the challenges in scaling up synthesis for preclinical trials?
Answer:
- Batch Reactor Limitations: Optimize exothermic reactions (e.g., acetylation) to prevent thermal runaway .
- Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
- Regulatory Compliance: Ensure intermediates meet ICH Q3A/B guidelines for impurities .
- Yield Tracking: Use process analytical technology (PAT) for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
